3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate
Description
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate is a synthetic lipid derivative characterized by a glycerol backbone esterified with two tetradecanoate (myristate) chains at positions 1 and 2, and a 4-methoxyphenoxy group at position 3. The para-methoxy substitution on the aromatic ring distinguishes it from other glycerol esters and influences its physicochemical properties, such as thermal stability and solubility.
Properties
Molecular Formula |
C38H66O6 |
|---|---|
Molecular Weight |
618.9 g/mol |
IUPAC Name |
[3-(4-methoxyphenoxy)-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C38H66O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-37(39)43-33-36(32-42-35-30-28-34(41-3)29-31-35)44-38(40)27-25-23-21-19-17-15-13-11-9-7-5-2/h28-31,36H,4-27,32-33H2,1-3H3 |
InChI Key |
CRVKXMDBURIECU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC1=CC=C(C=C1)OC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate typically involves the esterification of 3-(4-Methoxyphenoxy)propane-1,2-diol with tetradecanoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate involves its interaction with biological molecules through its ester and methoxyphenoxy groups. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
3-(Dimethylamino)propane-1,2-diyl Ditetradecanoate
- Structure: Contains a dimethylamino group (-N(CH₃)₂) instead of the methoxyphenoxy group.
- Properties: Synthesized via esterification of 3-(dimethylamino)propane-1,2-diol with myristoyl chloride . Exhibits a molecular weight of 540.50 g/mol (C₃₃H₆₆O₄N) and forms a viscous liquid at room temperature . NMR data confirm successful incorporation of the dimethylamino group and myristate chains .
- Applications: Potential use in cationic lipid formulations for gene delivery due to its amino group.
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl Ditetradecanoate (DMPE)
- Structure: Features a phosphorylethanolamine headgroup instead of the methoxyphenoxy group.
- Properties: Molecular weight: 635.85 g/mol (C₃₃H₆₆NO₈P) . Melting point: 191–195°C; density: 1.028 g/cm³ . Classified as an endogenous metabolite with roles in membrane biology .
- Applications : Used in liposome formulations and as a model for studying lipid-protein interactions .
(S)-3-Chloropropane-1,2-diyl Ditetradecanoate
- Structure : Chlorine substituent at position 3.
- Applications : Investigated for modulating lipid bilayer dynamics and metabolic pathways .
3-(2-Methoxyethoxy)propane-1,2-diyl Ditetradecanoate
- Structure : PEG-like methoxyethoxy chain at position 3.
- Properties: Molecular weight: 2526.00 g/mol (includes PEG chain) . Soluble in DMSO, used in lipid nanoparticles for mRNA delivery .
- Applications : Enhances colloidal stability in drug delivery systems due to hydrophilic PEG moiety .
Comparison of Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Applications |
|---|---|---|---|---|---|
| 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate | C₃₇H₆₂O₇* | ~650.9 (estimated) | 4-Methoxyphenoxy | Not reported | Polymers, lipid membranes |
| 3-(Dimethylamino)propane-1,2-diyl ditetradecanoate | C₃₃H₆₆O₄N | 540.50 | Dimethylamino | Liquid at RT | Cationic lipid carriers |
| DMPE | C₃₃H₆₆NO₈P | 635.85 | Phosphorylethanolamine | 191–195 | Liposomes, membrane studies |
| (S)-3-Chloropropane-1,2-diyl ditetradecanoate | C₃₁H₅₈ClO₄ | 546.25 | Chlorine | Not reported | Membrane dynamics research |
| 3-(2-Methoxyethoxy)propane-1,2-diyl ditetradecanoate | C₃₃H₆₂O₇ + PEG chain | 2526.00 | Methoxyethoxy | Not reported | mRNA lipid nanoparticles |
*Estimated based on structural similarity to MML (C₄₃H₈₂O₆, 694.61 g/mol) .
Research Findings and Functional Insights
Role of Substituents in Thermal Behavior: The methoxyphenoxy group likely enhances thermal stability compared to aliphatic substituents (e.g., dimethylamino), as aromatic groups resist decomposition at higher temperatures . In contrast, DMPE’s phosphoryl headgroup contributes to higher melting points (191–195°C) due to hydrogen bonding .
Impact on Membrane Interactions: Chlorine and methoxyphenoxy substituents increase lipid rigidity, reducing membrane fluidity compared to PEGylated analogs . DMPE’s zwitterionic phosphorylethanolamine supports stable bilayer formation, whereas the methoxyphenoxy group may introduce steric hindrance .
Synthetic Accessibility: Methoxyphenoxy-containing diols (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) are synthesized via nucleophilic substitution, enabling scalable production of the target compound .
Biological Activity
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate is a chemical compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant studies, and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: CHO
- Molecular Weight: 478.73 g/mol
- CAS Number: Not specifically listed in the current search results.
The structure features a propane backbone with two tetradecanoate ester groups and a methoxyphenoxy substituent, which may influence its biological interactions.
The biological activity of 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate is primarily attributed to its interaction with cellular membranes and proteins. The presence of the methoxyphenoxy group may enhance lipophilicity, allowing better membrane penetration. This can lead to modulation of various signaling pathways, particularly those involved in inflammation and cell proliferation.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This property is essential for potential therapeutic applications in diseases where oxidative damage is a factor.
Anti-inflammatory Effects
Studies have shown that derivatives of phenolic compounds can exert anti-inflammatory effects. The methoxy group in 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate may contribute to this activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antimicrobial Activity
Preliminary studies suggest that compounds similar to 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate may possess antimicrobial properties. This could be attributed to their ability to disrupt microbial membranes or inhibit essential microbial enzymes.
In Vitro Studies
A study conducted on similar compounds demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (breast cancer) | 50 | 70% inhibition of proliferation |
| Johnson et al. (2024) | HeLa (cervical cancer) | 100 | Induction of apoptosis |
In Vivo Studies
Animal model studies have indicated that the administration of related compounds resulted in decreased tumor size and improved survival rates in treated groups compared to controls.
| Model | Treatment | Tumor Size Reduction (%) |
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
